molecular formula C13H12N4O3S B1526819 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1304271-30-4

2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B1526819
CAS No.: 1304271-30-4
M. Wt: 304.33 g/mol
InChI Key: VBBDDOCINLDJJL-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1304271-30-4) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₄O₃S and a molecular weight of 304.32 g/mol. Its structure combines a 1,2,4-triazole core substituted with a 5-methylbenzofuran moiety and a sulfanylacetic acid side chain. This compound is classified as a building block in organic synthesis and is utilized in pharmacological research .

Properties

IUPAC Name

2-[[4-amino-5-(5-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-7-2-3-9-8(4-7)5-10(20-9)12-15-16-13(17(12)14)21-6-11(18)19/h2-5H,6,14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBDDOCINLDJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(N3N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors may result in altered gene expression profiles, affecting cellular functions such as metabolism and immune response.

Molecular Mechanism

The molecular mechanism of action of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves several key interactions at the molecular level. The benzofuran moiety can bind to hydrophobic pockets in proteins, disrupting their normal function. The triazole ring’s ability to chelate metal ions can inhibit metalloenzymes, affecting their catalytic activity. Additionally, the sulfanylacetic acid group can form disulfide bonds with cysteine residues in proteins, leading to conformational changes and altered activity. These interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods. It may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression.

Transport and Distribution

The transport and distribution of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters. Once inside the cell, it may bind to cytoplasmic proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Biological Activity

2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a compound with the molecular formula C13H12N4O3SC_{13}H_{12}N_{4}O_{3}S and a molecular weight of 304.33 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound is characterized by the following structural features:

PropertyDescription
Chemical Formula C₁₃H₁₂N₄O₃S
Molecular Weight 304.33 g/mol
IUPAC Name 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
PubChem CID 61613372
Appearance Powder

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 20 µM to 70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .

Moreover, mercapto-substituted triazoles have been noted for their potential as chemotherapeutic agents. They displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our target molecule showed IC50 values indicating significant inhibition of cancer cell proliferation, particularly against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Study 1: Antibacterial Efficacy

In a comparative study of several triazole derivatives, it was found that the compound under investigation demonstrated comparable antibacterial activity against E. coli and S. aureus. The study employed the agar disc diffusion method and reported inhibition zones significantly larger than those of control substances .

Study 2: Anticancer Properties

Another study focused on the synthesis of triazole derivatives and their biological evaluation against cancer cells. The findings suggested that some derivatives exhibited promising anticancer activities with IC50 values lower than those of established chemotherapeutics .

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential pharmacological properties, particularly as an antimicrobial agent. Research indicates that triazole derivatives can exhibit antifungal and antibacterial activities. The presence of the benzofuran moiety may enhance these effects due to its ability to interact with biological membranes.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their biological activities. The results indicated that compounds similar to 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid showed significant inhibition against several fungal strains, suggesting its potential as an antifungal agent .

Agricultural Applications

The compound's potential as a plant growth regulator has been investigated. Triazoles are known to affect plant hormone levels, which can lead to enhanced growth and resistance to environmental stressors.

Case Study : Research conducted by agricultural scientists demonstrated that triazole compounds could improve crop yield and resilience against pathogens. The application of similar compounds resulted in increased chlorophyll content and enhanced photosynthetic efficiency in treated plants .

Material Sciences

In material sciences, 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can serve as a precursor for synthesizing novel polymers or composites with unique properties.

Case Study : A recent study focused on the synthesis of polymeric materials using triazole-based compounds. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
PharmacologyAntifungal and antibacterial agentsSignificant inhibition of fungal strains
AgriculturePlant growth regulatorsImproved crop yield and stress resistance
Material SciencesSynthesis of novel polymersEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations, physicochemical properties, and pharmacological activities.

Structural Analogues and Substituent Effects

Key structural variations include:

  • Substituents at Position 5 of the triazole ring: Benzofuran (target compound), furan, pyridine, phenyl, thiophene, or morpholinomethyl groups.
  • Functional groups at the sulfanylacetic acid side chain : Acid (target compound), amide, ester, or salt forms.
Compound Name Substituent (Position 5) Side Chain Functional Group Molecular Weight (g/mol) Key Features
Target Compound 5-Methylbenzofuran Acetic acid 304.32 Research chemical; commercial availability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan Acetamide ~290* Anti-exudative activity (50–70% inhibition vs. diclofenac at 10 mg/kg)
Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate 3-Chlorophenyl Isopropyl ester 326.80 Ester derivative; potential enhanced lipophilicity
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Thiophen-2-ylmethyl Sodium salt ~340* Actoprotective and anti-stress properties; low toxicity
Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Morpholinomethyl Potassium salt ~350* Rapid absorption (tmax = 5 min); short half-life (t1/2 = 0.32 h)

*Molecular weights estimated from analogous structures.

Pharmacological Activities

  • Anti-Exudative Activity: Furan-substituted analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show 50–70% inhibition of inflammation in rat paw edema models, comparable to diclofenac sodium . The benzofuran substituent in the target compound may enhance bioavailability due to increased aromaticity.
  • Anticancer Potential: Triazole derivatives with benzothiazole substituents (e.g., 2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides) demonstrate cytotoxic effects in preliminary screens .
  • Pharmacokinetics: Potassium salts of morpholinomethyl-substituted analogs exhibit rapid absorption (Cmax = 279.67 µg/mL at 5 min) and short half-lives (t1/2 = 0.32 h), suggesting the target compound’s acid form may have slower elimination .

Functional Group Impact

  • Acid vs. Ester/Amide : The acetic acid group in the target compound may improve water solubility compared to ester derivatives (e.g., isopropyl ester ), but ester/amide forms could enhance membrane permeability.
  • Salt Forms : Sodium/potassium salts (e.g., ) likely have higher solubility and faster absorption than the free acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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